molecular formula C12H11N5 B1583090 N-methyl-N-phenyl-5H-purin-6-amine CAS No. 82760-84-7

N-methyl-N-phenyl-5H-purin-6-amine

Cat. No.: B1583090
CAS No.: 82760-84-7
M. Wt: 225.25 g/mol
InChI Key: OYJNWQXDNHJGEB-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-5H-purin-6-amine is a substituted purine derivative featuring a methyl group and a phenyl group attached to the nitrogen atoms at positions 6 and 9 (or adjacent positions, depending on tautomerism) of the purine core. Purines are heterocyclic aromatic compounds integral to biological systems, serving as components of nucleotides (e.g., adenine, guanine) and therapeutic agents (e.g., anticancer drugs like 6-mercaptopurine) .

Its synthesis involves multistep routes starting from imidazole precursors. For example, 5-amino-1-phenyl-1H-imidazole-4-carboxylic acid derivatives are cyclized using reagents like HC(OEt)₃ (triethyl orthoformate) and Ac₂O (acetic anhydride), followed by ammonia treatment to introduce the amine group .

Properties

CAS No.

82760-84-7

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

N-methyl-N-phenyl-7H-purin-6-amine

InChI

InChI=1S/C12H11N5/c1-17(9-5-3-2-4-6-9)12-10-11(14-7-13-10)15-8-16-12/h2-8H,1H3,(H,13,14,15,16)

InChI Key

OYJNWQXDNHJGEB-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C2=NC=NC3=NC=NC32

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=NC3=C2NC=N3

Origin of Product

United States

Preparation Methods

The synthesis of N-methyl-N-phenyl-5H-purin-6-amine can be achieved through several methods:

    Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

    Amination of Halides: Another method involves the reaction of a halogenated purine derivative with an amine.

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-methyl-N-phenyl-5H-purin-6-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Substituent-Driven Structural Variations

The following table summarizes key analogs and their structural differences:

Compound Name Substituents Molecular Formula Synthesis Method Key Properties/Applications References
N-methyl-N-phenyl-5H-purin-6-amine N6-methyl, N9-phenyl C₁₂H₁₂N₆ Cyclization of imidazole precursors with HC(OEt)₃ and Ac₂O High lipophilicity; potential kinase inhibitor scaffold
9-(4'-Methoxyphenyl)-6-(N-methylamidino)purine N6-methylamidino, C9-4'-methoxyphenyl C₁₃H₁₄N₆O Reaction of 6-cyanopurines with methylamine Enhanced solubility (hydrochloride salt form); amidino group may improve binding affinity
6-Chloro-8-methyl-9H-purine C6-chloro, C8-methyl C₆H₆ClN₅ Chlorination of pyrimidine precursors Increased electrophilicity; potential alkylating agent
N,N-dimethyl-7H-purin-6-amine N6,N7-dimethyl C₇H₉N₅ Direct alkylation of purine Lower molecular weight; simplified pharmacokinetics
N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine N6-ethyl, C9-(2-fluorophenyl)methyl C₁₄H₁₅FN₆ Alkylation with fluorophenylmethyl halides Fluorine enhances metabolic stability; ethyl group modifies steric effects

Key Contrast :

  • Chloro and methyl substituents (e.g., in 6-chloro-8-methyl-9H-purine) increase electrophilicity, making these compounds reactive toward nucleophiles, whereas phenyl and methoxyphenyl groups enhance aromatic stacking interactions and lipophilicity .

Biological Activity

N-methyl-N-phenyl-5H-purin-6-amine is a compound of significant interest in biochemical research due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the purine derivative class and is characterized by the presence of both methyl and phenyl groups attached to the nitrogen atoms in its structure. This unique configuration contributes to its hydrophobicity and biological interactions.

Chemical Formula: C₁₁H₁₂N₄

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Notably, it has been shown to act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate interaction. This mechanism is crucial for its potential therapeutic effects:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways.
  • Receptor Interaction: It can interact with adenosine receptors, influencing cellular signaling pathways.

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as MCF cells. A notable case study showed that treatment with this compound resulted in a significant reduction in tumor growth in animal models, highlighting its potential as a therapeutic agent against cancer .

StudyCell LineIC50 (μM)Effect
Morais et al. (2023)MCF25.72 ± 3.95Induces apoptosis
Shin et al. (2023)U87 glioblastoma45.2 ± 13.0Cytotoxicity observed

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways .

3. Antioxidant Activity

This compound has demonstrated antioxidant activity , which is beneficial in protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role .

Toxicity and Safety

Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses, although further studies are required to fully establish its safety parameters in clinical settings .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureKey Activity
N-methyl-5H-purin-6-amineLacks phenyl groupReduced hydrophobicity
N-phenyl-5H-purin-6-amineLacks methyl groupAltered reactivity

This comparison illustrates how modifications in the chemical structure can significantly influence biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-N-phenyl-5H-purin-6-amine
Reactant of Route 2
N-methyl-N-phenyl-5H-purin-6-amine

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